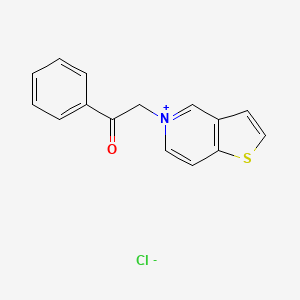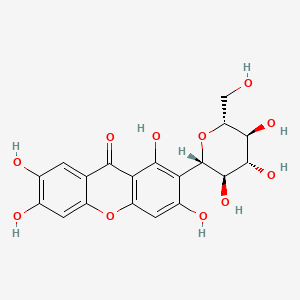
Mangiferina
Descripción general
Descripción
Mangiferin is a glucosylxanthone (xanthonoid) and a glucoside of norathyriol . It is primarily found in the leaves and bark of Mangifera indica (the mango tree), but can also be extracted from mango peels and kernels . It possesses several health endorsing properties such as antioxidant, antimicrobial, antidiabetic, antiallergic, anticancer, hypocholesterolemic, and immunomodulatory .
Synthesis Analysis
Mangiferin is synthesized through the hydrolysis of aglycone 1,3,6,7-tetrahydroxy-xanthone with R-acetobromoglucose, followed by a reaction entailing the formation of O-glycosidic bonds .Molecular Structure Analysis
Mangiferin’s molecular structure consists of 1,3,6,7-tetrahydroxyxanthen-9-one having a beta-D-glucosyl residue at the 6-position . It has been studied for its interaction with various targets, suggesting potential for structural optimization .Chemical Reactions Analysis
Mangiferin exhibits a myriad of therapeutic properties, presenting itself as a promising candidate for treating various chronic conditions including neurodegenerative disorders, cardiovascular diseases, renal and pulmonary diseases, diabetes, and obesity . It has the capacity to block lipid peroxidation, providing a shielding effect against physiological threats .Physical And Chemical Properties Analysis
Mangiferin is a C-glycosyl compound with a molecular formula of C19H18O11 and a molecular weight of 422.3 g/mol . It has a role as a hypoglycemic agent, an antioxidant, an anti-inflammatory agent, and a plant metabolite .Aplicaciones Científicas De Investigación
Aplicaciones Neuroprotectoras
La mangiferina ha mostrado promesa en el tratamiento de trastornos neurodegenerativos. Sus propiedades antioxidantes pueden proteger las células neuronales del estrés oxidativo, que es un factor clave en enfermedades como el Alzheimer y el Parkinson . La investigación sugiere que la this compound puede inhibir la agregación de péptidos beta-amiloide, lo que podría ralentizar la progresión de la enfermedad de Alzheimer .
Salud Cardiovascular
Los estudios indican que la this compound puede tener efectos beneficiosos sobre la salud cardiovascular. Se ha observado que reduce los niveles de colesterol y protege contra la aterosclerosis . Sus propiedades antiinflamatorias también pueden ayudar a reducir el riesgo de enfermedades cardíacas al prevenir la acumulación de placa en las arterias .
Efecto Antidiabético
La this compound ha sido investigada por su potencial para regular los niveles de azúcar en la sangre. Puede mejorar la sensibilidad a la insulina y mejorar la absorción de glucosa en las células, convirtiéndola en un posible agente terapéutico para controlar la diabetes . Además, su capacidad para proteger las células beta del páncreas del daño podría ser crucial en el tratamiento de la diabetes .
Propiedades Antiinflamatorias y Analgésicas
El compuesto exhibe efectos antiinflamatorios y analgésicos significativos. Puede inhibir la producción de citoquinas y mediadores proinflamatorios como COX2, TNF y NFκB, que están involucrados en la respuesta inflamatoria . Esto convierte a la this compound en un posible candidato para tratar afecciones como la artritis y otras enfermedades inflamatorias.
Actividades Anticancerígenas
La this compound ha sido estudiada por sus propiedades anticancerígenas. Puede inducir la apoptosis en las células cancerosas e inhibir el crecimiento tumoral. Su capacidad para modular varias vías de señalización involucradas en la proliferación y muerte celular la convierte en una posible terapia complementaria en el tratamiento del cáncer .
Efectos Renoprotectores
La this compound puede ofrecer efectos protectores contra las enfermedades renales. Se ha demostrado que atenúa la inflamación renal, el estrés oxidativo y la fibrosis intersticial, que son comunes en la enfermedad renal crónica . Su potencial terapéutico como candidato multidiana para las enfermedades renales está respaldado por estudios in vitro e in vivo.
Cada una de estas aplicaciones demuestra la versatilidad de la this compound como compuesto de interés en la investigación científica. Si bien es prometedora, se necesitan más estudios, particularmente ensayos clínicos, para comprender completamente sus mecanismos de acción y desarrollar sistemas de administración efectivos que superen sus desafíos de biodisponibilidad .
Mecanismo De Acción
Target of Action
Mangiferin, a natural plant xanthonoid polyphenol, has been found to interact with a variety of molecular targets. These include NF-ҡB , Nrf2-HO-1 , PI3K/Akt , MAPK/TGF-β , SIRT-1 , mTOR , AMPK , and PPARγ signaling pathways . These targets play crucial roles in various biological processes, including inflammation, oxidative stress response, cell growth and survival, and metabolic regulation.
Mode of Action
Mangiferin exerts its effects by modulating the activity of its targets. For instance, it is thought to dampen down the inflammatory response primarily by interference with Nuclear Factor κ-light-chain-enhancer of activated B cells (NFκB) . It also inhibits the growth of MCF-7 breast cancer cells by downregulating the CDK1-cyclin Bl signaling pathway .
Biochemical Pathways
Mangiferin’s interaction with its targets leads to changes in various biochemical pathways. For example, it has been found to exhibit potent free radical scavenging activity, which can affect oxidative stress pathways . Additionally, it has been suggested that mangiferin exhibits a potent insulin-dependent antidiabetic effect via the Akt pathway and insulin-independent via the AMPK pathway .
Pharmacokinetics
Pharmacokinetic studies have indicated that mangiferin exhibits poor oral bioavailability (1.2%) when orally administered with the isolated compound directly .
Result of Action
The molecular and cellular effects of mangiferin’s action are diverse and depend on the specific target and pathway involved. For example, it has demonstrated antioxidant, anti-inflammatory, neuroprotective, cardioprotective, nephroprotective, hepatoprotective, anti-diabetic, anti-asthmatic, gastroprotective, immunomodulatory, anti-cancer, and hypocholesterolemic effects .
Action Environment
The efficacy and stability of mangiferin can be influenced by various environmental factors. Despite the challenges concerning its bioavailability, mangiferin offers significant therapeutic potential in treating a spectrum of chronic diseases, as evidenced by both in vitro and clinical trials .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Mangiferin interacts with a variety of pharmacological targets due to its structure . It has been reported to stimulate the Nrf-2 and ARE interaction, which in turn causes augmentation of antioxidant enzyme NQO1 expression . It also disrupts the signaling of transcription factors, blocks, stabilizes or activates certain enzymes or specific proteins, and can also protect DNA from injury .
Cellular Effects
Mangiferin has been shown to have significant effects on various types of cells and cellular processes. It can arrest the cell cycle, promoting apoptosis of many types of cancer . It also reduces the accumulation of TNF-α and cleaved caspase-3, and upregulates Bcl-2 .
Molecular Mechanism
Mangiferin exerts its effects at the molecular level through a variety of mechanisms. It can disrupt the signaling of transcription factors, block, stabilize or activate certain enzymes or specific proteins, and can also protect DNA from injury . It also triggers G2/M phase cell cycle arrest by downregulation of the cyclin-dependent kinase 1 (CDK1)/cyclin B1 signaling pathway .
Temporal Effects in Laboratory Settings
Mangiferin has been shown to have long-term effects on cellular function in both in vitro and in vivo studies . Its application has been limited due to its poor solubility, absorption, and overall bioavailability .
Dosage Effects in Animal Models
In animal models, the effects of mangiferin vary with different dosages. Regular dosage of 10 mg/kg mangiferin in mouse models for 28 days reduced the fasting glucose levels in plasma .
Metabolic Pathways
Mangiferin is involved in various metabolic pathways. The metabolic processes that Mangiferin undergoes are intricate; starting with its biotransformation, Mangiferin is subjected to a series of reactions: glycosylation, methylation, deglycosylation, glucuronidation, dihydroxylation, and sulfation .
Transport and Distribution
Mangiferin and its derived metabolites must be able to reach different target organs to exert their action. In this process, bile and kidney play a very important role for the distribution of mangiferin metabolites .
Propiedades
IUPAC Name |
1,3,6,7-tetrahydroxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O11/c20-4-11-15(25)17(27)18(28)19(30-11)12-8(23)3-10-13(16(12)26)14(24)5-1-6(21)7(22)2-9(5)29-10/h1-3,11,15,17-23,25-28H,4H2/t11-,15-,17+,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDDIBAIWPIIBD-ZJKJAXBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)C4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197263 | |
| Record name | Chinonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4773-96-0 | |
| Record name | Mangiferin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4773-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chinonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004773960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chinonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xanthone-c-glucoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGIFERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M84LD0UMD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol](/img/structure/B1668539.png)
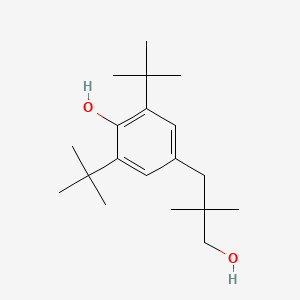
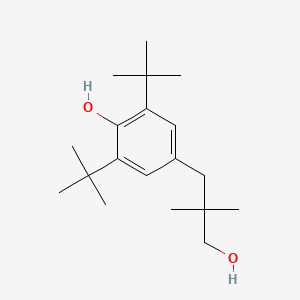


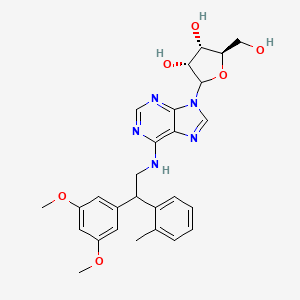
![benzyl (2S,4R)-1-[(2S,9R)-9-(acetylsulfanylmethyl)-10-oxoazecane-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B1668548.png)
amino]-3-methylbutanamide hydrochloride](/img/structure/B1668550.png)


![2-[(3-Phenyl-5,6-dihydro-2h-1,2,4-oxadiazin-6-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1668554.png)

